2-(4-{[(ADAMANTAN-1-YL)AMINO]METHYL}-2-BROMO-6-ETHOXYPHENOXY)-N-TERT-BUTYLACETAMIDE
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Overview
Description
2-(4-{[(ADAMANTAN-1-YL)AMINO]METHYL}-2-BROMO-6-ETHOXYPHENOXY)-N-TERT-BUTYLACETAMIDE is a complex organic compound that features an adamantyl group, a bromo-substituted phenoxy group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(ADAMANTAN-1-YL)AMINO]METHYL}-2-BROMO-6-ETHOXYPHENOXY)-N-TERT-BUTYLACETAMIDE typically involves multiple steps, starting with the preparation of the adamantylamine derivative. The adamantylamine is then reacted with a bromo-substituted phenol derivative under specific conditions to form the intermediate compound. This intermediate is further reacted with tert-butyl acetamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(ADAMANTAN-1-YL)AMINO]METHYL}-2-BROMO-6-ETHOXYPHENOXY)-N-TERT-BUTYLACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromo group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could result in a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug development.
Medicine: Its potential bioactivity could be explored for therapeutic applications, such as antiviral or anticancer agents.
Industry: The compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(4-{[(ADAMANTAN-1-YL)AMINO]METHYL}-2-BROMO-6-ETHOXYPHENOXY)-N-TERT-BUTYLACETAMIDE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The adamantyl group could play a role in enhancing the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(1-adamantylamino)methyl]-2-methoxyphenoxy}-N-(tert-butyl)acetamide
- 2-{4-[(2-adamantylamino)methyl]phenoxy}-N-(tert-butyl)acetamide
Uniqueness
2-(4-{[(ADAMANTAN-1-YL)AMINO]METHYL}-2-BROMO-6-ETHOXYPHENOXY)-N-TERT-BUTYLACETAMIDE is unique due to the presence of the bromo and ethoxy groups, which can impart distinct chemical and physical properties compared to its analogs
Properties
Molecular Formula |
C25H37BrN2O3 |
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Molecular Weight |
493.5 g/mol |
IUPAC Name |
2-[4-[(1-adamantylamino)methyl]-2-bromo-6-ethoxyphenoxy]-N-tert-butylacetamide |
InChI |
InChI=1S/C25H37BrN2O3/c1-5-30-21-10-19(9-20(26)23(21)31-15-22(29)28-24(2,3)4)14-27-25-11-16-6-17(12-25)8-18(7-16)13-25/h9-10,16-18,27H,5-8,11-15H2,1-4H3,(H,28,29) |
InChI Key |
QTBBQGIDOXRZAD-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)CNC23CC4CC(C2)CC(C4)C3)Br)OCC(=O)NC(C)(C)C |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNC23CC4CC(C2)CC(C4)C3)Br)OCC(=O)NC(C)(C)C |
Origin of Product |
United States |
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